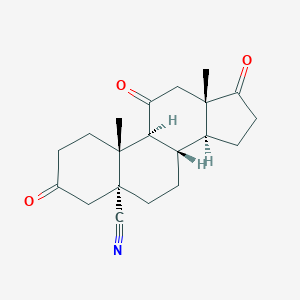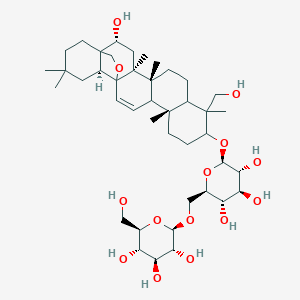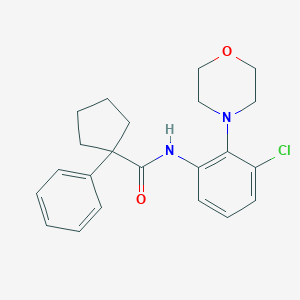
Reductoleptomycin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Reductoleptomycin A is a natural product that was first isolated from a marine bacterium, Micromonospora sp. It belongs to the leptomycin family of compounds and has been found to have potent antifungal and anticancer activities.
Scientific Research Applications
Antitumor Activity
Reductoleptomycin A, as part of the bleomycin family of glycopeptide antibiotics, demonstrates significant antitumor activity. Bleomycins are effective against various cancers, including lymphomas, head and neck cancers, and germ-cell tumors. Their efficacy is attributed to their ability to cause both single-stranded and double-stranded DNA damage, which is critical for their antitumor properties (Chen & Stubbe, 2005).
Ophthalmic Applications
Mitomycin, a related compound, is extensively used in ophthalmology to inhibit wound healing and reduce scarring, significantly improving outcomes in various ocular surgeries. It has been applied in procedures such as glaucoma filtering surgeries, dacryocystorhinostomy, and corneal refractive surgery, demonstrating substantial benefits (Abraham et al., 2006).
Role in Cellular Responses
The study of this compound analogs like daptomycin provides insights into cellular response mechanisms to antimicrobials. For example, a deletion in the gene encoding LiaF, a component of the LiaFSR regulatory system, is associated with a daptomycin-tolerant phenotype in bacteria, revealing crucial aspects of cellular defense against antibiotics (Munita et al., 2013).
Role in Anaerobic Reactor Performance
The impact of antibiotic combinations, including erythromycin-tetracycline-sulfamethoxazole, on anaerobic reactors, provides insights into microbial community dynamics and the performance of waste treatment systems. This highlights the broader ecological implications of antibiotic use (Aydın et al., 2015).
Antimicrobial Peptides and Resistance
Research on compounds like daptomycin shows their critical role in battling multidrug-resistant enterococci. Genetic modifications, such as liaR deletion, can reverse resistance to cell membrane-targeting antimicrobials, providing a path for combatting antibiotic resistance (Reyes et al., 2015).
Insights into Biochemical Pathways
Understanding the biochemical pathways and the genetic organization of antibiotics like daptomycin aids in the development of novel derivatives with improved activities and wider clinical applications (Baltz et al., 2005).
Impact on DNA and Cellular Responses
Studies on the interaction of compounds like bleomycin with antioxidants, such as vitamin C, reveal their enhanced DNA-damaging capabilities and potential for increased effectiveness in cancer therapy (Rubiś et al., 2019).
Role in Pulmonary Toxicity
Bleomycin's role in inducing oxidative stress leading to pulmonary toxicity highlights the need for understanding and managing drug-induced side effects. This knowledge is crucial for improving therapeutic applications and patient safety (Allawzi et al., 2019).
Potential in Lung Cancer Therapy
Leptomycin B, a derivative, has shown promising results in lung adenocarcinoma treatment, particularly in cells with varying p53 status. This suggests its potential as a personalized therapy option for lung cancer (Shao et al., 2011).
properties
CAS RN |
149598-69-6 |
|---|---|
Molecular Formula |
C32H48O5 |
Molecular Weight |
512.7 g/mol |
IUPAC Name |
2-[(1E,3E,7E,9E,17E)-14,19-dihydroxy-3,5,9,11,13,15,17-heptamethyl-12-oxononadeca-1,3,7,9,17-pentaenyl]-3-methyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C32H48O5/c1-21(18-23(3)12-14-29-25(5)13-15-30(34)37-29)10-9-11-22(2)19-26(6)31(35)28(8)32(36)27(7)20-24(4)16-17-33/h9,11-16,18-19,21,25-29,32-33,36H,10,17,20H2,1-8H3/b11-9+,14-12+,22-19+,23-18+,24-16+ |
InChI Key |
LMXMVUQKOHQTKA-LLLSYTHRSA-N |
Isomeric SMILES |
CC1C=CC(=O)OC1/C=C/C(=C/C(C)C/C=C/C(=C/C(C)C(=O)C(C)C(C(C)C/C(=C/CO)/C)O)/C)/C |
SMILES |
CC1C=CC(=O)OC1C=CC(=CC(C)CC=CC(=CC(C)C(=O)C(C)C(C(C)CC(=CCO)C)O)C)C |
Canonical SMILES |
CC1C=CC(=O)OC1C=CC(=CC(C)CC=CC(=CC(C)C(=O)C(C)C(C(C)CC(=CCO)C)O)C)C |
synonyms |
6-[(1E,3E,7E,9E,17E)-14,19-dihydroxy-3,5,9,11,13,15,17-heptamethyl-12- oxo-nonadeca-1,3,7,9,17-pentaenyl]-5-methyl-5,6-dihydropyran-2-one |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B234409.png)
![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-phenylcyclopentanecarboxamide](/img/structure/B234410.png)

![N-[3-fluoro-4-(1-piperidinyl)phenyl]acetamide](/img/structure/B234431.png)
![15-(1H-indol-3-ylmethyl)-18-[(1Z,3E)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid](/img/structure/B234432.png)





